N,N-Diethylbutane-1,4-diamine N,N-Diethylbutane-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 27431-62-5
VCID: VC20847863
InChI: InChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3
SMILES: CCN(CC)CCCCN
Molecular Formula: C8H20N2
Molecular Weight: 144.26 g/mol

N,N-Diethylbutane-1,4-diamine

CAS No.: 27431-62-5

Cat. No.: VC20847863

Molecular Formula: C8H20N2

Molecular Weight: 144.26 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethylbutane-1,4-diamine - 27431-62-5

Specification

CAS No. 27431-62-5
Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
IUPAC Name N',N'-diethylbutane-1,4-diamine
Standard InChI InChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3
Standard InChI Key JILXUIANNUALRZ-UHFFFAOYSA-N
SMILES CCN(CC)CCCCN
Canonical SMILES CCN(CC)CCCCN

Introduction

Chemical Structure and Physicochemical Properties

N,N-Diethylbutane-1,4-diamine is structurally defined as N,N'-diethylbutane-1,4-diamine, with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol. The compound’s backbone consists of a four-carbon chain (butane) with primary amine groups at both ends, each substituted with ethyl groups.

Key Physicochemical Properties

PropertyValueSource
CAS Number27431-62-5
Molecular FormulaC₈H₂₀N₂
Molecular Weight144.26 g/mol
Density0.841 g/cm³
Boiling Point55°C at 3 mmHg
Flash Point70.8°C
Vapour Pressure0.466 mmHg at 25°C
LogP1.767 (hydrophobicity)

The compound’s moderately hydrophobic nature (LogP ≈ 1.767) and flexible backbone enable diverse reactivity, making it a versatile intermediate in organic synthesis .

Synthetic Methods and Preparation

The synthesis of N,N-Diethylbutane-1,4-diamine involves sequential alkylation or reductive amination steps. While direct methods for this compound are less documented, analogous procedures for related diamines provide insights into potential strategies.

Common Synthetic Routes

  • Reductive Amination:

    • Reaction: A butanediamine derivative undergoes reductive amination with ethylating agents (e.g., ethyl halides) in the presence of reducing agents like sodium cyanoborohydride.

    • Yield: Reported yields vary depending on reaction conditions, with optimized protocols achieving >70% efficiency .

  • Stepwise Alkylation:

    • First Step: Mono-alkylation of butane-1,4-diamine with ethyl iodide.

    • Second Step: Subsequent alkylation of the remaining amine group.

    • Catalysts: Base catalysts (e.g., NaOH) or phase-transfer catalysts enhance reaction efficiency .

Challenges in Synthesis

  • Stereochemical Control: The linear structure minimizes steric hindrance, but regioselectivity during alkylation requires precise control.

  • Purification: Crude products often require vacuum distillation or chromatography to achieve >95% purity .

Biological Activity and Pharmacological Applications

N,N-Diethylbutane-1,4-diamine exhibits notable biological interactions, particularly in neuropharmacology and antimicrobial research.

Neuropharmacological Effects

The compound acts as a nicotinic acetylcholine receptor (nAChR) inhibitor, blocking both open and closed states of these receptors. This activity impacts neurotransmitter release and signal transmission in the nervous system.

Key Findings:

StudyObservationsReference
nAChR Binding AssaysCompetitive inhibition at μM concentrations
Neurotransmitter ModulationAlters dopamine and acetylcholine release

Antimicrobial Properties

Gram-positive bacteria are particularly susceptible to N,N-Diethylbutane-1,4-diamine, likely due to its ability to disrupt membrane integrity or interfere with essential enzymes.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antipsychotic Agents: Used in the preparation of compounds targeting dopamine receptors.

  • Anticancer Agents: Incorporated into prodrugs or targeted delivery systems.

Coordination Chemistry

N,N-Diethylbutane-1,4-diamine functions as a ligand in metal complexes, forming stable coordination compounds with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes find applications in catalysis and materials science .

Hazard ClassDescriptionSafety Measures
CorrosiveCauses skin and eye irritationUse goggles and gloves; neutralize spills with NaHCO₃
FlammableFlash point: 70.8°CStore away from ignition sources

Research Gaps and Future Directions

Unexplored Areas

  • Mechanistic Studies: Detailed kinetic analyses of nAChR inhibition.

  • Derivative Synthesis: Development of fluorinated or halogenated analogs.

  • Environmental Fate: Degradation pathways in aquatic systems.

Emerging Opportunities

  • Nanoparticle Delivery: Incorporation into lipid-based nanoparticles for targeted drug release.

  • Catalytic Applications: Use in asymmetric catalysis for enantioselective synthesis.

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